molecular formula C19H19IN2O2 B5441358 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5441358
M. Wt: 434.3 g/mol
InChI Key: CAZXMQJJUZJTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EIPICO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of pyrrolidinecarboxamides and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. In addition, 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB in vitro. Furthermore, 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity level. In addition, it has been extensively studied for its mechanism of action and physiological effects, making it an excellent candidate for further research. However, one of the limitations of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in water, which may limit its application in certain experiments.

Future Directions

There are several future directions for the research on 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to study the compound's efficacy in animal models of cancer, inflammation, and neurodegenerative disorders. Furthermore, the development of more soluble derivatives of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide may enhance its potential therapeutic applications. Another future direction is to investigate the combination of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide with other drugs or therapies to enhance its efficacy. Finally, the study of the pharmacokinetics and pharmacodynamics of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide may provide valuable information for its clinical development.

Synthesis Methods

The synthesis of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-iodoaniline with 4-ethylbenzoyl chloride in the presence of triethylamine and then reacting the resulting product with pyrrolidine-2,5-dione. The compound is obtained as a white solid and has a melting point of 240-242°C.

Scientific Research Applications

1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential application in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19IN2O2/c1-2-13-3-9-17(10-4-13)22-12-14(11-18(22)23)19(24)21-16-7-5-15(20)6-8-16/h3-10,14H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZXMQJJUZJTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.